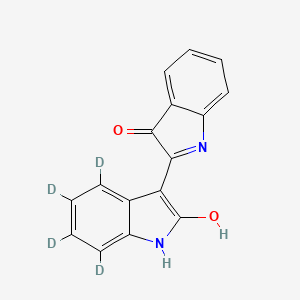

(Z)-Indirubin-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H10N2O2 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

2-(4,5,6,7-tetradeuterio-2-hydroxy-1H-indol-3-yl)indol-3-one |

InChI |

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H/i1D,3D,5D,7D |

InChI Key |

JNLNPCNGMHKCKO-DNZPNURCSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)O)C3=NC4=CC=CC=C4C3=O)[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-Indirubin-d4 chemical properties

An In-depth Technical Guide to the Core Chemical Properties of (Z)-Indirubin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of this compound, a deuterated analog of the potent bisindole alkaloid, Indirubin. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard, tracer, or in metabolic studies.

Core Chemical Properties

This compound is the deuterium-labeled form of (Z)-Indirubin, a structural isomer of indigo.[1][2] The incorporation of deuterium atoms provides a stable isotopic label, making it an invaluable tool for quantitative analysis by NMR or mass spectrometry (GC-MS or LC-MS) in complex biological matrices.[2] Its fundamental properties are closely related to its non-deuterated counterpart.

Physicochemical Data

The quantitative physicochemical properties of this compound and its parent compound are summarized below for easy reference.

| Property | Value | Source |

| IUPAC Name | (3Z)-3-(3-Oxo-1,3-dihydro-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | [1] |

| Synonyms | Indigo red, Indigopurpurin, Couroupitine B, C.I. 73200, NSC 105327 | [1] |

| Appearance | Burgundy or dark red crystalline solid | |

| Molecular Formula | C₁₆H₆D₄N₂O₂ | |

| Molecular Weight | 266.29 g/mol | |

| CAS Number | 906748-38-7 | |

| Purity | Typically ≥98% (HPLC) | |

| UV/Vis (λmax) | 241, 289, 360 nm | |

| Storage | 2-8°C, protect from light | |

| Stability | Stable for ≥4 years when stored at -20°C. Stability is poor in light and thermal environments. |

Solubility

Indirubin exhibits poor water solubility, a critical factor limiting its oral bioavailability. Its solubility is significantly better in organic solvents. This compound is expected to have nearly identical solubility properties.

| Solvent | Solubility | Source |

| Water | Insoluble | |

| Ethanol, Ethyl Ether | Insoluble | |

| Chloroform, Acetone | Very slightly soluble | |

| DMSO | ~1-2 mg/mL (may require warming) | |

| Dimethylformamide (DMF) | ~1 mg/mL | |

| Tetrahydrofuran | Slightly soluble |

Biological Activity and Signaling Pathways

Indirubin, the parent compound of this compound, is a potent modulator of several key signaling pathways, primarily through the inhibition of various protein kinases. Its biological activities are central to its anti-inflammatory and anti-cancer properties.

Key molecular targets include:

-

Cyclin-Dependent Kinases (CDKs) : Indirubin is a potent, ATP-competitive inhibitor of CDKs, leading to cell cycle arrest, typically in the G1 or G2/M phase, and subsequent apoptosis.

-

Glycogen Synthase Kinase 3β (GSK-3β) : Inhibition of GSK-3β connects Indirubin to the Wnt signaling pathway, which is crucial in cell cycle regulation.

-

Aryl Hydrocarbon Receptor (AHR) : Indirubin is a specific ligand for the AHR, mediating some of its biological functions.

The following diagrams illustrate the major signaling pathways affected by Indirubin.

Caption: Indirubin inhibits CDK/Cyclin complexes, leading to cell cycle arrest and apoptosis.

Caption: Indirubin inhibits DNMT1, restoring WIF-1 expression and suppressing Wnt signaling.

Caption: Indirubin attenuates sepsis by targeting EGFR/SRC/PI3K and NF-κB/MAPK pathways.

Experimental Protocols

This compound is primarily used in analytical methods to ensure accuracy and precision. Below are generalized protocols for its application.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying Indirubin in biological samples. This compound serves as an ideal internal standard due to its similar chemical behavior and distinct mass.

Caption: General workflow for quantitative analysis using this compound as an internal standard.

Methodology Outline:

-

Sample Preparation :

-

A known concentration of this compound is spiked into the biological sample (e.g., plasma, cell lysate).

-

Proteins are precipitated, often using a cold organic solvent like acetonitrile.

-

Alternatively, liquid-liquid extraction is performed to isolate the analytes.

-

The supernatant is collected, evaporated, and reconstituted in a suitable mobile phase.

-

-

LC Separation :

-

The reconstituted sample is injected into an HPLC system.

-

A C18 column is typically used for separation with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile).

-

-

MS/MS Detection :

-

The eluent is introduced into a mass spectrometer, usually with an electrospray ionization (ESI) source.

-

Detection is performed in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both Indirubin and the this compound internal standard.

-

-

Quantification :

-

The concentration of Indirubin is determined by comparing its peak area to the peak area of the this compound internal standard.

-

NMR Spectroscopy

While this compound is primarily an internal standard for MS, its parent compound, Indirubin, has been characterized by NMR. The ¹H NMR spectrum would show the absence of signals corresponding to the positions of deuterium labeling, confirming isotopic incorporation. ¹³C and ¹⁵N NMR spectra have also been recorded for Indirubin in DMSO-d₆ solution.

Typical NMR Protocol:

-

Sample Preparation : Dissolve a precise amount of the compound in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition : Acquire ¹H, ¹³C, and other relevant NMR spectra on a high-field spectrometer.

-

Analysis : Compare the resulting spectra to reference spectra of the unlabeled compound to confirm structure and isotopic labeling.

Safety and Handling

Indirubin is classified with GHS07 (Exclamation mark) and the signal word "Warning".

-

Hazard Statements :

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures :

-

Use personal protective equipment (gloves, lab coat, safety glasses).

-

Avoid inhalation of dust.

-

Wash thoroughly after handling.

-

Handle in a well-ventilated area.

-

This material should be considered hazardous until further toxicological information becomes available.

References

(Z)-Indirubin-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of (Z)-Indirubin-d4, a deuterated analog of the potent kinase inhibitor (Z)-Indirubin. This guide covers its fundamental properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Core Compound Data

This compound is a stable isotope-labeled version of (Z)-Indirubin, an active component isolated from traditional Chinese medicinal preparations. The incorporation of deuterium atoms provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in quantitative analyses.

| Property | Value | Citation(s) |

| CAS Number | 906748-38-7 | [1][2] |

| Molecular Formula | C₁₆H₆D₄N₂O₂ | [2] |

| Molecular Weight | 266.29 g/mol | [2] |

| Appearance | Burgundy Solid | |

| Parent Compound | (Z)-Indirubin | [1] |

Mechanism of Action and Biological Targets

Indirubin and its derivatives are potent inhibitors of several key protein kinases involved in cell cycle regulation and signaling. The primary mechanism of action is the competitive binding to the ATP-binding site of these kinases.

Key Molecular Targets:

-

Cyclin-Dependent Kinases (CDKs): Indirubins are well-established inhibitors of CDKs, which are crucial for cell cycle progression. By inhibiting CDKs, indirubins can induce cell cycle arrest, primarily at the G1/S and G2/M phases, and subsequently trigger apoptosis.

-

Glycogen Synthase Kinase-3β (GSK-3β): This kinase is a key component of multiple signaling pathways, including the Wnt/β-catenin pathway, and is involved in a wide range of cellular processes such as metabolism, proliferation, and apoptosis.

The inhibitory activity of indirubin derivatives against various kinases has been quantified, providing insights into their therapeutic potential.

| Target Kinase | Inhibitor | IC₅₀ (nM) | Citation(s) |

| CDK1/cyclin B | Indirubin-5-sulfonate | 55 | |

| CDK2/cyclin A | Indirubin-5-sulfonate | 35 | |

| CDK2/cyclin E | Indirubin-5-sulfonate | 150 | |

| CDK4/cyclin D1 | Indirubin-5-sulfonate | 300 | |

| CDK5/p35 | Indirubin-5-sulfonate | 65 | |

| CDK1/cyclin B | Indirubin-3'-monoxime | 180 | |

| CDK2/cyclin A | Indirubin-3'-monoxime | 440 | |

| CDK2/cyclin E | Indirubin-3'-monoxime | 250 | |

| CDK4/cyclin D1 | Indirubin-3'-monoxime | 3330 | |

| CDK5/p35 | Indirubin-3'-monoxime | 65 |

Signaling Pathways Modulated by Indirubins

Indirubins exert their cellular effects by modulating several critical signaling pathways. Understanding these pathways is essential for elucidating the full therapeutic potential of this compound.

CDK Inhibition and Cell Cycle Arrest

Indirubins directly inhibit the activity of CDK-cyclin complexes, preventing the phosphorylation of key substrates required for cell cycle progression, such as the retinoblastoma protein (pRb). This leads to cell cycle arrest and can ultimately induce apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Indirubins have been shown to modulate this pathway, contributing to their anti-cancer effects.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Indirubins can also interfere with this pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are key experimental protocols relevant to the study of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of a given cell line.

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

PI/RNase A staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve 50-60% confluency at the time of treatment.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute in culture medium to desired final concentrations. Include a vehicle control. Treat cells for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Harvest cells by trypsinization. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with cold PBS. Resuspend in 500 µL of cold PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze samples on a flow cytometer. Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

CDK2 Inhibition Assay

This radioactive filter-binding assay is used to determine the inhibitory activity of this compound against CDK2/Cyclin A.

Materials:

-

Recombinant active CDK2/Cyclin A enzyme

-

Histone H1 substrate

-

5X Kinase Assay Buffer

-

[γ-³²P]ATP

-

This compound stock solution

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing Kinase Assay Buffer, Histone H1, and CDK2/Cyclin A enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop Reaction & Spotting: Stop the reaction and spot an aliquot of each reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the papers using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells after treatment with this compound.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for MAPK/ERK Pathway Analysis

This protocol is for analyzing changes in the phosphorylation status of key proteins in the MAPK/ERK pathway following treatment with this compound.

Materials:

-

Treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Lysis: Lyse cells in RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

Sample Preparation: Mix protein lysates with Laemmli buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control.

References

(Z)-Indirubin-d4: A Technical Guide to Deuterium Labeling and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (Z)-Indirubin-d4, a deuterated analog of the biologically active molecule Indirubin. This document covers the core aspects of its deuterium labeling, stability, and the pertinent experimental protocols for its analysis. Given the limited publicly available data specific to this compound, this guide combines established principles of deuterium labeling and kinetic isotope effects with known experimental data for the parent compound, Indirubin.

Introduction to (Z)-Indirubin and the Rationale for Deuterium Labeling

Indirubin is a naturally occurring bis-indole alkaloid and an isomer of indigo. It has garnered significant scientific interest due to its potent and diverse biological activities, including anti-inflammatory and anti-cancer properties. Indirubin and its derivatives are known to modulate several key signaling pathways by inhibiting cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and activating the aryl hydrocarbon receptor (AHR).

Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a critical strategy in drug discovery and development. This modification can significantly alter a molecule's pharmacokinetic profile by slowing down its metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy barrier for bond cleavage in enzyme-mediated metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), can result in:

-

Enhanced Metabolic Stability: Reduced rate of metabolic degradation, leading to a longer plasma half-life.[1][2]

-

Improved Bioavailability: Increased exposure of the parent drug to the target site.[2]

-

Reduced Formation of Toxic Metabolites: Altering metabolic pathways to favor less toxic byproducts.

-

Potential for Lower Dosing: Achieving therapeutic efficacy with smaller or less frequent doses.

This compound, with the molecular formula C₁₆H₆D₄N₂O₂, is designed to leverage these advantages for research and potential therapeutic applications.

Deuterium Labeling of this compound

While specific synthesis protocols for this compound are not widely published, a plausible synthetic strategy involves the use of deuterated precursors in established indirubin synthesis routes. One common method for synthesizing indirubin is the condensation of isatin with indoxyl.[3] Therefore, deuterium atoms can be incorporated by utilizing deuterated isatin or deuterated indoxyl.

Hypothetical Synthetic Approach:

A likely approach involves the acid- or base-catalyzed condensation of a deuterated isatin analog with indoxyl, or a deuterated indoxyl analog with isatin. The four deuterium atoms in this compound are most likely located on one of the aromatic rings, which can be achieved by starting with a commercially available deuterated indole or aniline derivative to synthesize the necessary deuterated precursor.

Workflow for Hypothetical Synthesis and Purification of this compound:

Caption: Hypothetical workflow for the synthesis and analysis of this compound.

Stability of this compound

The stability of a drug candidate is a critical parameter. Deuterium labeling is expected to enhance the metabolic stability of indirubin. Stability studies are essential to determine the shelf-life and degradation pathways of this compound under various conditions.

Key Stability Parameters to Evaluate:

-

Chemical Stability: Degradation under different pH, temperature, and light conditions.

-

Metabolic Stability: Degradation in the presence of liver microsomes or other metabolic enzyme systems.

-

Solution Stability: Stability in various solvents used for formulation and analysis.

Quantitative Data on Stability and Purity

The following tables summarize expected quantitative data for this compound based on the known properties of indirubin and the principles of deuterium labeling.

Table 1: Physicochemical and Purity Specifications for this compound

| Parameter | Specification | Method |

| Chemical Formula | C₁₆H₆D₄N₂O₂ | - |

| Molecular Weight | 266.29 g/mol | Mass Spectrometry |

| CAS Number | 906748-38-7 | - |

| Appearance | Burgundy Solid | Visual Inspection |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Purity | ≥98 atom % D | Mass Spectrometry / NMR |

Table 2: Hypothetical Metabolic Stability Data Comparison

| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (minutes) | Expected Improvement Factor |

| (Z)-Indirubin | 15 | - |

| This compound | 45 (Estimated) | ~3x |

Note: The metabolic stability data for this compound is an estimation based on the kinetic isotope effect and has not been experimentally confirmed from the searched literature.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following are adapted from established methods for indirubin.

General Synthesis of Indirubins

This procedure is adapted from a tunable synthesis method for indigoids.[4]

-

To a round-bottom flask, add the appropriate indole or deuterated indole precursor (5 mmol), Mo(CO)₆ (0.1 mmol), acetic acid (0.1 mmol), and t-butanol (10.9 mL).

-

Stir the mixture, then add 80% cumene peroxide in cumene (11 mmol).

-

Allow the reaction to stir under controlled temperature conditions (e.g., 40°C for 120 hours for selective indirubin synthesis).

-

After the reaction is complete, cool the flask to room temperature.

-

Filter the mixture through a Buchner funnel, washing the solid precipitate with cold methanol until the filtrate is clear.

-

The resulting solid is a mixture of indirubin and indigo, which can be further purified.

Purification by Column Chromatography and HPLC

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol).

-

Load the dissolved sample onto a silica gel 60 column.

-

Elute the column with a solvent system such as dichloromethane:hexane:methanol (e.g., in a 7:4:0.3 ratio).

-

Collect the fractions containing the red-colored indirubin.

-

For final purification, subject the enriched fractions to reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

Analytical Characterization

4.3.1. High-Performance Liquid Chromatography (HPLC)

-

System: Standard HPLC with a UV-Vis detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Detection: UV absorbance at approximately 540-550 nm.

-

Quantification: Based on the peak area relative to a standard curve.

4.3.2. Mass Spectrometry (MS)

-

Technique: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is suitable for accurate mass determination and structural elucidation.

-

Expected [M+H]⁺: m/z 267.3 for this compound.

-

Fragmentation Analysis: MS/MS can be used to confirm the location of the deuterium atoms by analyzing the fragmentation pattern.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To confirm the absence of protons at the deuterated positions and to verify the overall structure.

-

²H NMR: To directly observe the deuterium signals and confirm their locations.

-

¹³C NMR: To analyze the carbon skeleton of the molecule.

-

Solvent: Typically DMSO-d₆ due to the poor solubility of indirubin in many common NMR solvents.

Signaling Pathways Modulated by Indirubin

Indirubin and its derivatives are known to interact with multiple intracellular signaling pathways, which are key to their therapeutic effects.

Inhibition of Cell Cycle Progression

Indirubin is a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, indirubin can arrest the cell cycle, leading to anti-proliferative effects.

Caption: Indirubin-mediated inhibition of the cell cycle.

Modulation of Inflammatory Pathways

Indirubin can suppress inflammatory responses by inhibiting key signaling molecules in pathways such as NF-κB and MAPK.

Caption: Indirubin's role in inflammatory signaling.

Wnt/β-catenin Signaling Pathway

Indirubin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Caption: Inhibition of the Wnt/β-catenin pathway by Indirubin.

Conclusion

This compound represents a valuable tool for researchers in pharmacology and drug development. The introduction of deuterium is anticipated to enhance its metabolic stability, potentially leading to an improved pharmacokinetic profile compared to its non-deuterated counterpart. While specific experimental data for this compound is limited, this guide provides a robust framework based on the well-documented chemistry and biology of indirubin and the established principles of deuterium labeling. Further studies are warranted to fully characterize the properties of this compound and explore its full potential.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A tunable synthesis of indigoids: targeting indirubin through temperature - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of (Z)-Indirubin and its Potential Deuterated Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Z)-Indirubin, a naturally occurring bis-indole alkaloid, has garnered significant scientific interest due to its potent and diverse biological activities. Historically used in traditional Chinese medicine for the treatment of chronic myelogenous leukemia, modern research has elucidated its molecular mechanisms of action, revealing a complex polypharmacological profile.[1] This technical guide provides a comprehensive overview of the biological activities of (Z)-Indirubin, focusing on its interactions with key cellular targets, and explores the potential for enhancing its therapeutic properties through deuteration. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided to facilitate reproducible research. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the multifaceted actions of this compelling molecule.

Introduction to (Z)-Indirubin

Indirubin is a crimson isomer of indigo and the active constituent of Indigo naturalis, a preparation used in traditional Chinese medicine.[2][3] Its anticancer properties have been attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][4] The primary mechanism of action of indirubin and its derivatives is the inhibition of several protein kinases, most notably cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). Additionally, indirubin is a potent ligand for the aryl hydrocarbon receptor (AhR), which mediates some of its biological effects. The therapeutic potential of indirubin is, however, limited by its poor aqueous solubility and bioavailability. This has spurred the development of numerous derivatives with improved pharmacological properties.

While various chemical modifications have been explored, the strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a promising strategy in drug development to improve pharmacokinetic profiles. This "deuterium switch" can slow down drug metabolism, leading to increased drug exposure and potentially reduced toxicity. Although no deuterated analogs of (Z)-Indirubin have been reported in the literature to date, this guide will also delve into the theoretical advantages and considerations of developing such a compound based on the established principles of deuterium in drug design.

Biological Activities and Mechanisms of Action of (Z)-Indirubin

(Z)-Indirubin exerts its biological effects through the modulation of multiple signaling pathways. Its primary targets include:

-

Cyclin-Dependent Kinases (CDKs): Indirubins are potent inhibitors of CDKs, which are key regulators of the cell cycle. By competing with ATP for binding to the catalytic site of CDKs, indirubin induces cell cycle arrest, primarily at the G1/G0 and G2/M phases, leading to antiproliferative effects.

-

Glycogen Synthase Kinase-3β (GSK-3β): Indirubin and its derivatives are also powerful inhibitors of GSK-3β, a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. The inhibition of GSK-3β by indirubins is thought to contribute to its anticancer and neuroprotective properties.

-

Signal Transducer and Activator of Transcription 3 (STAT3): Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers. Indirubin derivatives have been shown to potently block STAT3 signaling, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.

-

Aryl Hydrocarbon Receptor (AhR): Indirubin is a potent endogenous ligand for the AhR, a ligand-activated transcription factor. Activation of AhR by indirubin can lead to a variety of cellular responses, including the induction of xenobiotic metabolizing enzymes and modulation of the immune system. The cytotoxic effects of indirubins are generally considered to be AhR-independent and are more closely linked to protein kinase inhibition.

Quantitative Data on the Biological Activity of (Z)-Indirubin and its Derivatives

The following tables summarize the in vitro inhibitory activities of (Z)-Indirubin and its key derivatives against their primary molecular targets.

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) by Indirubin and its Derivatives

| Compound | CDK1/cyclin B IC50 | CDK2/cyclin A IC50 | CDK2/cyclin E IC50 | CDK5/p25 IC50 | Reference |

| Indirubin | 9 µM | - | - | 5.5 µM | |

| Indirubin-3'-monoxime | 0.18 µM | 0.19 µM | 0.2 µM | 0.2 µM |

Table 2: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) by Indirubin and its Derivatives

| Compound | GSK-3β IC50 | Reference |

| Indirubin | 600 nM | |

| Indirubin-3'-monoxime | 10 nM | |

| 6-Bromoindirubin-3'-oxime (BIO) | 5 nM | |

| LDD-1819 | 5.46 nM |

Table 3: Inhibition of STAT3 Signaling and Src Kinase by Indirubin Derivatives

| Compound | Src Kinase IC50 | Cell Line (STAT3 Inhibition) | Effect | Reference |

| E804 | 0.43 µM | Human breast and prostate cancer cells | Potent blockage of constitutive STAT3 signaling |

Table 4: Aryl Hydrocarbon Receptor (AhR) Activation by Indirubin

| Compound | AhR Activation EC50 | Assay System | Reference |

| Indirubin | 0.2 nM | Yeast AhR signaling assay |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by (Z)-Indirubin.

References

- 1. Chemical characterization and biological activity data for a novel indirubin derivative, LDD-1819 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Independent actions on cyclin-dependent kinases and aryl hydrocarbon receptor mediate the antiproliferative effects of indirubins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-Indirubin-d4 as a Kinase Inhibitor: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indirubin, the active bis-indole alkaloid from the traditional Chinese medicine recipe Danggui Longhui Wan, has been identified as a potent inhibitor of multiple protein kinases. Its deuterated isotopologue, (Z)-Indirubin-d4, serves as an internal standard for analytical studies, possessing an identical biological mechanism of action.[1][2] This guide delineates the core mechanism, kinase selectivity, and downstream cellular consequences of Indirubin's activity. The primary mechanism is the competitive inhibition of ATP binding to the catalytic site of susceptible kinases, most notably Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[3][4] This inhibition disrupts critical signaling pathways controlling cell cycle progression, apoptosis, and inflammatory responses, underpinning its therapeutic potential in oncology and neurodegenerative diseases.

Core Mechanism: ATP-Competitive Inhibition

Indirubin and its derivatives function as ATP-competitive inhibitors.[5] The planar, heterocyclic ring system of the indirubin molecule inserts into the ATP-binding pocket of the kinase catalytic domain. X-ray crystallography studies of CDK2 complexed with indirubin reveal that the inhibitor forms critical hydrogen bonds with the kinase's peptide backbone in the hinge region, the same interactions that anchor ATP. By occupying this site, indirubin physically prevents the binding and subsequent hydrolysis of ATP, thereby blocking the transfer of the γ-phosphate to the kinase's protein substrate and inhibiting its catalytic function.

Caption: ATP-competitive inhibition mechanism of Indirubin.

Kinase Inhibition Profile

Indirubin exhibits activity against a range of protein kinases, with particular potency towards CDKs and GSK-3β. The half-maximal inhibitory concentrations (IC50) vary depending on the specific indirubin derivative and the assay conditions.

| Kinase Target | Inhibitor | IC50 Value (µM) | Notes / Reference |

| Cyclin-Dependent Kinases | |||

| CDK1/cyclin B | Indirubin | 9.0 | |

| CDK1/cyclin B | Indirubin-3'-monoxime | 0.18 | |

| CDK2/cyclin A | Indirubin-3'-monoxime | 0.44 | |

| CDK5/p25 | Indirubin | 5.5 | |

| CDK5/p25 | Indirubin-3'-monoxime | 0.1 | |

| General CDKs | Indirubin | 2.2 - 10.0 | |

| Glycogen Synthase Kinase-3β | |||

| GSK-3β | Indirubin | 0.6 | |

| GSK-3β | Indirubin-3'-monoxime | 0.022 | |

| GSK-3β | Indirubins (general) | 0.005 - 0.05 | |

| Src Family & Related Kinases | |||

| c-Src | Indirubin derivative E804 | 0.43 | Direct inhibition in vitro. |

| JAK1 | Indirubin derivative E804 | - | Mentioned as a target. |

| VEGFR2 | Indirubin | - | Blocks downstream signaling. |

Modulation of Key Signaling Pathways

Indirubin's therapeutic effects stem from its ability to modulate critical cellular signaling pathways through the inhibition of its target kinases.

Cyclin-dependent kinases are the master regulators of cell cycle progression. By inhibiting CDK1 and CDK2, indirubin blocks the phosphorylation of key substrates required for the G1/S and G2/M phase transitions. This leads to a halt in cell proliferation, primarily arresting cells in the G2/M phase, which can subsequently trigger apoptosis.

Caption: Indirubin induces G2/M cell cycle arrest by inhibiting CDKs.

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is often constitutively active in cancer cells, where it promotes proliferation and prevents apoptosis. Indirubin derivatives have been shown to potently block STAT3 signaling. This effect is largely indirect, resulting from the inhibition of upstream tyrosine kinases such as Src and JAK, which are responsible for phosphorylating and activating STAT3. Blocking this cascade prevents STAT3 from translocating to the nucleus and activating the transcription of anti-apoptotic genes like Mcl-1 and Survivin, thereby promoting cell death.

Caption: Indirubin inhibits STAT3 signaling via upstream kinases.

In the context of neurodegenerative disorders like Alzheimer's disease, the hyperphosphorylation of the microtubule-associated protein tau is a pathological hallmark. Two of the primary kinases responsible for this are CDK5 and GSK-3β. Indirubin is a potent inhibitor of both kinases, thereby attenuating tau phosphorylation in vitro and in cellular models. This positions indirubin derivatives as potential therapeutic leads for these conditions.

Experimental Protocol: In Vitro Kinase Assay

Determining the IC50 value of indirubin against a target kinase is fundamental to characterizing its potency. A common method is a luminescence-based in vitro kinase assay, which measures the depletion of ATP.

-

Kinase: Recombinant human kinase (e.g., CDK1/Cyclin B, GSK-3β).

-

Substrate: Specific peptide or protein substrate (e.g., Histone H1 for CDKs).

-

Inhibitor: this compound or Indirubin, dissolved in DMSO to create a stock solution.

-

ATP: Adenosine triphosphate at a concentration near the Km for the target kinase.

-

Assay Buffer: Buffer containing MgCl2 and other components optimal for kinase activity.

-

Detection Reagent: Luminescent kinase assay kit (e.g., ADP-Glo™).

-

Hardware: 384-well white microplates, multichannel pipettes, plate reader with luminescence detection.

-

Compound Dilution: Perform serial dilutions of the Indirubin stock solution in assay buffer to create a dose-response curve (e.g., 10 concentrations). Include a DMSO-only vehicle control.

-

Reaction Setup: In a 384-well plate, add the serially diluted Indirubin or vehicle control.

-

Enzyme Addition: Add the diluted kinase enzyme to each well and briefly incubate.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination & Detection: Add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

-

Signal Generation: Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate at room temperature.

-

Data Acquisition: Measure the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

IC50 Calculation: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve using non-linear regression to determine the IC50 value.

Caption: Workflow for a luminescence-based in vitro kinase assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Indirubins in Inflammation and Associated Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of (Z)-Indirubin-d4 in Aryl Hydrocarbon Receptor (AHR) Studies: A Technical Guide

Abstract

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating responses to environmental cues, xenobiotic metabolism, and immune homeostasis.[1][2][3] Indirubin, a natural bis-indole compound, has been identified as a potent endogenous agonist of the AHR, exhibiting activities comparable to or even exceeding that of the archetypal ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in certain assay systems.[1][4] This has positioned Indirubin as a critical tool for elucidating the physiological and pathophysiological roles of AHR. Accurate and reproducible research in this field necessitates precise quantification of Indirubin in complex biological matrices. This is the essential role of (Z)-Indirubin-d4, a deuterated isotopologue of Indirubin. This technical guide details the function of Indirubin as an AHR agonist and elucidates the indispensable role of this compound as an internal standard for robust, high-fidelity quantitative analysis in AHR research.

Indirubin: A Potent Endogenous AHR Agonist

Indirubin is a naturally occurring compound found in human urine and fetal bovine serum. Its significance in AHR biology stems from its high-affinity binding and potent activation of the AHR signaling cascade.

Mechanism of AHR Activation by Indirubin

In its inactive state, the AHR resides in the cytoplasm, complexed with chaperone proteins including two molecules of heat shock protein 90 (Hsp90), XAP2 (also known as AIP), and p23. The binding of a ligand like Indirubin to the AHR's PAS-B domain initiates a conformational change, leading to the dissociation of the chaperone complex and exposure of a nuclear localization signal.

The ligand-bound AHR translocates to the nucleus, where it heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes. This binding recruits coactivators and the general transcription machinery, leading to the induction of gene expression. A primary and well-characterized target gene is CYP1A1, which encodes a key enzyme in xenobiotic metabolism.

Potency and Metabolism

Indirubin demonstrates significant potency as an AHR agonist, though values vary depending on the experimental system. In yeast-based reporter assays, Indirubin's activity was comparable to or more potent than TCDD. However, in mammalian cells, its potency is generally observed to be lower than TCDD, a discrepancy attributed to rapid metabolism in mammalian systems.

A key feature of Indirubin's action is its transient nature. Indirubin induces the expression of Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which in turn metabolize Indirubin itself. This creates a negative feedback loop where the ligand drives the production of the enzymes responsible for its own degradation, resulting in a short-lived signaling event compared to the persistent activation caused by metabolically stable ligands like TCDD.

Quantitative Data Summary

The following tables summarize key quantitative metrics for Indirubin in AHR studies, compiled from various research articles.

Table 1: AHR Activation and Binding Affinity

| Compound | Assay System | Cell Line | Metric | Value | Reference |

|---|---|---|---|---|---|

| Indirubin | Yeast Reporter Assay | S. cerevisiae | EC50 | ~0.2 nM | |

| TCDD | Yeast Reporter Assay | S. cerevisiae | EC50 | ~9 nM | |

| Indirubin | DRE-Reporter Assay | Human Hepatoma (HepG2) | EC50 | ~100 nM (24h) | |

| Indirubin | EROD Activity | Human Breast Cancer (MCF-7) | EC50 | ~1.26 nM (4h) | |

| Indirubin | CYP1A1 Inhibition | Recombinant human CYP1A1 | Ki | 2.9 nM |

| TCDD | DRE-Reporter Assay | Hepatoma Cell Line | EC50 | ~0.059 µM | |

Table 2: Gene Induction by Indirubin

| Gene | Cell Line | Concentration | Time | Fold Induction | Reference |

|---|---|---|---|---|---|

| CYP1A1 mRNA | HepG2 | 1 pM | 8 h | ~9.4 | |

| CYP1A1 mRNA | HepG2 | 100 nM | 8 h | ~790 | |

| CYP1A1 mRNA | HepG2 | 10 nM | - | 88 |

| CYP1A2 mRNA | HepG2 | 1 pM | - | Significant | |

The Analytical Role of this compound

While Indirubin is the molecule of interest for its biological activity, this compound serves a critical, distinct role as an analytical tool. It is a stable isotope-labeled internal standard used for the accurate quantification of Indirubin in biological samples via mass spectrometry.

Principles of Stable Isotope Dilution Analysis

Stable Isotope Dilution (SID) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. The method involves adding a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to an unknown sample containing the native analyte ((Z)-Indirubin).

This compound is an ideal internal standard because:

-

Chemical and Physical Similarity: It has the same chemical structure, polarity, and ionization efficiency as natural Indirubin, meaning it behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer.

-

Mass Difference: The four deuterium atoms ("d4") give it a mass shift of +4 Da compared to the natural compound. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By measuring the ratio of the signal from the native analyte to the known amount of the internal standard, one can precisely calculate the concentration of the native analyte, correcting for any sample loss during preparation or variations in instrument response (matrix effects).

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of (Z)-Indirubin-d4

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-Indirubin and its deuterated isotopologue, this compound. While experimental data for the deuterated species is not widely published, this document presents the known data for (Z)-Indirubin and provides expert analysis on the expected spectral differences for this compound. This guide is intended to serve as a vital resource for researchers utilizing this compound as an internal standard in quantitative mass spectrometry assays or in other metabolic and pharmacokinetic studies.

This compound is the deuterium-labeled form of (Z)-Indirubin, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.[3] The molecular formula for the d4 variant is C₁₆H₆D₄N₂O₂ with a molecular weight of approximately 266.29 g/mol .[4]

Mass Spectrometry Data

Mass spectrometry is the definitive technique for confirming the identity and purity of this compound. The 4-Dalton mass increase provides a clear distinction from the unlabeled compound.

Table 1: Mass Spectrometry Data for (Z)-Indirubin and Expected Data for this compound

| Parameter | (Z)-Indirubin | This compound (Expected) | Notes |

| Molecular Formula | C₁₆H₁₀N₂O₂ | C₁₆H₆D₄N₂O₂ | Four hydrogen atoms are replaced by deuterium. |

| Molar Mass | 262.27 g/mol | 266.29 g/mol | Mass increases by ~4 Da due to deuterium labeling. |

| [M+H]⁺ (Monoisotopic) | m/z 263.08 | m/z 267.10 | Expected parent ion in positive ESI-MS. |

| Key MS/MS Fragments | m/z 215, 226 | m/z 219, 230 (if D is on fragment) | Fragmentation patterns will shift depending on the location of the deuterium atoms on the fragmented portions.[2] |

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of Indirubin derivatives.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent such as DMSO or methanol.

-

For quantitative analysis, spike biological samples (e.g., plasma, cell lysate) with a known concentration of this compound to serve as an internal standard.

-

Perform protein precipitation by adding acetonitrile (ACN), followed by centrifugation to remove precipitated proteins.

-

Alternatively, use liquid-liquid extraction to isolate the analyte and internal standard.

-

Evaporate the supernatant and reconstitute in the mobile phase for injection.

-

-

Chromatography:

-

System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI), typically in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions (Example):

-

(Z)-Indirubin: Q1: 263.1 → Q3: [fragment ion m/z]

-

This compound: Q1: 267.1 → Q3: [corresponding shifted fragment ion m/z]

-

-

Instrument Parameters: Optimize nebulizer gas flow, interface voltage, and collision energies for maximum signal intensity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure. For this compound, the absence of specific proton signals and changes in the carbon spectrum are key identifiers. The precise deuteration pattern is often proprietary to the manufacturer, but typically occurs on the aromatic rings for stability. The data below is for the parent compound in DMSO-d6.

Table 2: NMR Spectroscopic Data for (Z)-Indirubin

| ¹H NMR (DMSO-d6) | δ (ppm) | ¹³C NMR (DMSO-d6) | δ (ppm) |

| H-4 | 8.74 (d) | C-2 | 170.1 |

| H-7' | 7.95 (d) | C-3' | 151.0 |

| H-5, H-6, H-5', H-6' | 7.6-7.0 (m) | C-7a | 148.5 |

| H-4' | 6.95 (t) | C-2' | 136.2 |

| H-7 | 6.85 (d) | C-3a' | 133.0 |

| NH, NH' | 11.0, 10.9 (s) | C-6 | 130.5 |

| C-4 | 128.8 | ||

| C-7a' | 125.0 | ||

| C-3 | 124.5 | ||

| Other signals not listed |

Expected Spectral Changes for this compound

-

¹H NMR: The signals corresponding to the four deuterated positions will be absent from the spectrum. If aromatic protons are replaced, four signals in the 6.8-8.8 ppm region would disappear.

-

¹³C NMR: Carbons directly bonded to deuterium (C-D) will show a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and may have a slight upfield shift compared to the corresponding C-H carbon.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the desired nuclei (¹H, ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

If required, perform 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in assignments.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands for (Z)-Indirubin

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 3433 | N-H stretching | Strong | |

| 3346 | C=O stretching (chelated) | Medium | |

| 3230-2853 | Aromatic C-H stretching | Medium-Weak | |

| ~1700 | C=O stretching (amide) | Strong | |

| ~1600 | C=C aromatic stretching | Strong | |

| 1483, 1462 | Ring C-C stretching | Medium |

Expected Spectral Changes for this compound

-

The most significant change will be the appearance of C-D stretching bands and the disappearance of the corresponding C-H stretching bands.

-

Aromatic C-D stretching vibrations are expected to appear at a lower frequency, typically around 2250 cm⁻¹, compared to the C-H stretches above 3000 cm⁻¹.

-

C-D bending vibrations will also appear at lower frequencies than their C-H counterparts.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is automatically ratioed against the background by the instrument software.

-

Visualizations: Mechanism and Workflow

Indirubin functions as an ATP-competitive inhibitor of protein kinases, a mechanism crucial to its anti-proliferative effects. The general workflow for its analysis involves a multi-technique spectroscopic approach.

References

- 1. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. esschemco.com [esschemco.com]

(Z)-Indirubin-d4: A Technical Guide to Commercial Availability, Purity, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity specifications, and key applications of (Z)-Indirubin-d4. It is designed to be an essential resource for researchers in drug metabolism, pharmacokinetics, and cell biology who require a well-characterized internal standard for the quantification of (Z)-Indirubin or related compounds. This document also details relevant signaling pathways and provides example experimental protocols for its use.

Commercial Availability and Specifications

This compound is a deuterated analog of (Z)-Indirubin, a biologically active isomer of indirubin. The introduction of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis. Several specialized chemical suppliers offer this compound, and their product specifications are summarized below.

| Supplier | Catalog Number | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Purity Specification | Isotopic Purity | Physical Appearance |

| Expert Synthesis Solutions (ESS) | ESS0391[1] | 906748-38-7[1] | C₁₆H₆D₄N₂O₂ | 266.29[1] | >99% by HPLC[1] | >98% atom D[1] | Burgundy Solid |

| MedChemExpress (MCE) | HY-N0117AS | 906748-38-7 | C₁₆H₆D₄N₂O₂ | 266.29 | Not specified | Not specified | Not specified |

Experimental Protocols

The following are detailed example protocols for the characterization and application of this compound. These are based on established analytical methodologies for indirubin and related deuterated internal standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for verifying the chemical purity of this compound.

Objective: To determine the purity of this compound using reverse-phase HPLC with UV detection.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

This compound sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (optional, for mobile phase modification)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of 73:27 (v/v) methanol and water. For improved peak shape, 0.1% formic acid can be added to the mobile phase. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent, such as DMSO, to a final concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 10 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)

-

Mobile Phase: 73:27 (v/v) Methanol:Water

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 290 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the prepared standard solution into the HPLC system.

-

Data Processing: Integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Isotopic Purity and Structural Confirmation by NMR Spectroscopy

This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and isotopic enrichment of this compound.

Objective: To verify the chemical structure and determine the isotopic purity of this compound.

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum. The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum to further confirm the carbon skeleton of the molecule.

-

-

Data Analysis: Analyze the spectra to confirm the expected chemical shifts and the reduction or absence of proton signals at the deuterated sites. The isotopic purity can be estimated by comparing the integral of the residual proton signal in the ¹H NMR spectrum with the integral of a non-deuterated proton signal in the molecule.

Quantitative Analysis using this compound as an Internal Standard by LC-MS/MS

This protocol provides a framework for the quantification of (Z)-Indirubin in a biological matrix, such as plasma, using this compound as an internal standard.

Objective: To accurately quantify the concentration of (Z)-Indirubin in plasma samples.

Instrumentation and Materials:

-

LC-MS/MS system (a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer)

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

(Z)-Indirubin (analyte)

-

This compound (internal standard)

-

Plasma samples

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Water (LC-MS grade)

-

Microcentrifuge tubes

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of (Z)-Indirubin and this compound in DMSO at a concentration of 1 mg/mL.

-

Prepare working solutions by diluting the stock solutions in a 50:50 mixture of acetonitrile and water.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC Conditions:

-

Column: C18 reversed-phase (2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 95% A, ramp to 95% B, and then re-equilibrate).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

(Z)-Indirubin: e.g., m/z 263 → 130

-

This compound: e.g., m/z 267 → 134

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Calibration Curve and Quantification:

-

Prepare a calibration curve by spiking known concentrations of (Z)-Indirubin into blank plasma and processing the samples as described above.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Quantify the concentration of (Z)-Indirubin in the unknown samples using the regression equation from the calibration curve.

-

Signaling Pathways Involving (Z)-Indirubin

(Z)-Indirubin is a potent inhibitor of several key protein kinases, primarily Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). Its biological activity stems from its ability to interfere with fundamental cellular processes such as cell cycle progression and the Wnt/β-catenin signaling pathway.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest

(Z)-Indirubin and its derivatives are known to inhibit the activity of CDKs, which are crucial for the regulation of the cell cycle. By inhibiting CDKs, indirubins can cause cell cycle arrest, typically at the G1/S or G2/M transitions.

Caption: Inhibition of G1/S phase transition by this compound.

Inhibition of GSK-3β and Modulation of the Wnt/β-catenin Pathway

(Z)-Indirubin is a potent inhibitor of GSK-3β, a key enzyme in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, indirubin can lead to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.

Caption: Modulation of the Wnt/β-catenin pathway by this compound.

Conclusion

This compound is a high-purity, commercially available deuterated standard essential for the accurate quantification of (Z)-Indirubin in various experimental settings. Its well-defined chemical and isotopic properties make it a reliable tool for researchers in pharmacology, toxicology, and drug development. The provided experimental protocols and pathway diagrams serve as a valuable resource for the effective application of this compound in scientific research.

References

(Z)-Indirubin-d4: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available data on the solubility and recommended storage conditions for (Z)-Indirubin-d4. Due to the limited availability of data for the deuterated form, this document primarily relies on information available for the non-deuterated compound, (Z)-Indirubin. Researchers should consider these recommendations as a starting point and perform their own stability and solubility studies for this compound as needed.

Introduction

(Z)-Indirubin is a naturally occurring bis-indole alkaloid and the active component of Indigo naturalis, a traditional Chinese medicine. It is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), making it a compound of significant interest in cancer research and other therapeutic areas. This compound is a deuterated form of (Z)-Indirubin, often used as an internal standard in pharmacokinetic studies or to investigate kinetic isotope effects. Understanding its solubility and stability is critical for its effective use in research and drug development.

Solubility Data

The solubility of (Z)-Indirubin is generally poor in aqueous solutions and higher in organic solvents. The following table summarizes the available solubility data for the non-deuterated (Z)-Indirubin.

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | Soluble. |

| Dimethylformamide (DMF) | ~1 mg/mL | Soluble. |

| DMSO | 2 mg/mL | Soluble, may require warming.[1] |

Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound. The following recommendations are based on data for the non-deuterated form.

| Condition | Recommendation |

| Temperature | Store at -20°C for long-term storage.[2] For short-term storage, 2-8°C is also cited.[1] |

| Light | Protect from light.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions. |

| Form | Supplied as a crystalline solid.[2] |

| Stability | The non-deuterated form is reported to be stable for at least 4 years when stored at -20°C. |

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

This protocol describes a general method for determining the thermodynamic solubility of a poorly water-soluble compound like this compound.

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specific temperature.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Additional buffers at various pH values (e.g., pH 5.0, 6.2)

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Autosampler vials

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution with the same organic solvent.

-

Sample Preparation: Add an excess amount of this compound solid to a series of vials containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take time points to confirm that the concentration in solution is no longer increasing.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Analysis: Dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC) and analyze the concentration of this compound using a validated HPLC method.

-

Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the sample. This concentration represents the equilibrium solubility.

Signaling Pathways

Indirubin and its analogs are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Wnt/β-catenin Signaling Pathway

Indirubin has been shown to inhibit the Wnt/β-catenin signaling pathway. This pathway is critical in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various cancers.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by (Z)-Indirubin.

PI3K/Akt Signaling Pathway

Indirubin has also been demonstrated to inhibit the PI3K/Akt signaling pathway, which is a crucial pathway for cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt signaling pathway by (Z)-Indirubin.

Conclusion

This technical guide provides a summary of the available information on the solubility and storage of this compound, primarily based on data from its non-deuterated analog. The poor aqueous solubility of this compound class necessitates careful consideration of formulation strategies for in vitro and in vivo studies. The provided experimental protocol for solubility determination offers a framework for researchers to generate specific data for their experimental conditions. Furthermore, the diagrams of the Wnt/β-catenin and PI3K/Akt signaling pathways offer insights into the potential molecular mechanisms of action of this compound. It is imperative for researchers to conduct their own validation experiments to ensure the accuracy and reliability of their results when working with this compound.

References

(Z)-Indirubin-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Indirubin, a bioactive isomer of indigo, has garnered significant scientific interest due to its therapeutic potential, including anti-inflammatory and anti-cancer properties. Understanding its metabolic fate is crucial for drug development and elucidating its mechanisms of action. Stable isotope-labeled internal standards are indispensable tools in modern bioanalysis, offering unparalleled accuracy and precision in quantitative studies. This technical guide focuses on the application of (Z)-Indirubin-d4, a deuterated analog of (Z)-Indirubin, as a tracer in metabolic studies. While specific quantitative data from studies employing this compound is not yet widely published, this guide provides a comprehensive framework for its use, based on established principles of stable isotope dilution and existing analytical methods for indirubin.

This compound serves as an ideal internal standard for mass spectrometry-based quantification. Its near-identical physicochemical properties to the unlabeled analyte ensure it behaves similarly during sample preparation and chromatographic separation. The mass shift introduced by the deuterium atoms allows for its distinct detection by a mass spectrometer, enabling precise correction for analytical variability.

Core Principles of Using this compound as a Tracer

The use of this compound in metabolic studies is founded on the principle of stable isotope dilution. A known amount of the deuterated standard is spiked into a biological sample (e.g., plasma, urine, cell lysate) containing an unknown quantity of endogenous or administered indirubin. The ratio of the unlabeled analyte to the labeled standard is measured by mass spectrometry. Since the amount of the standard is known, the exact quantity of the analyte can be determined with high accuracy.

This approach effectively mitigates variations that can occur during sample extraction, processing, and analysis, such as:

-

Extraction Efficiency: Losses during sample clean-up affect both the analyte and the standard equally.

-

Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer. The deuterated standard experiences the same effect, allowing for accurate correction.

-

Instrumental Variability: Fluctuations in instrument performance are normalized by the constant presence of the internal standard.

Experimental Protocols

While specific protocols for this compound are not extensively documented in public literature, the following detailed methodology for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is adapted from validated methods for indirubin and its derivatives. This protocol is designed for the quantification of (Z)-Indirubin in a biological matrix, using this compound as an internal standard.[1][2][3]

Objective: To quantify the concentration of (Z)-Indirubin in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials and Reagents:

-

(Z)-Indirubin analytical standard

-

This compound (internal standard)

-

Blank human plasma (K2-EDTA)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes

-

Analytical balance

-

Calibrated pipettes

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of (Z)-Indirubin and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of (Z)-Indirubin by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Prepare a working solution of the internal standard, this compound, at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

-

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 150 µL of the this compound working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A suitable gradient to separate indirubin from matrix components.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both (Z)-Indirubin and this compound.

-

(Hypothetical Transitions - would need to be optimized experimentally)

-

(Z)-Indirubin: e.g., m/z 263.1 → 146.1

-

This compound: e.g., m/z 267.1 → 150.1

-

-

-

Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of (Z)-Indirubin to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of (Z)-Indirubin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Presentation

While specific quantitative data from metabolic studies using this compound is not available, the following tables illustrate how such data would be structured for clarity and comparison.

Table 1: Pharmacokinetic Parameters of (Z)-Indirubin in Rats following a Single Intravenous Dose (Hypothetical Data)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 1500 ± 250 |